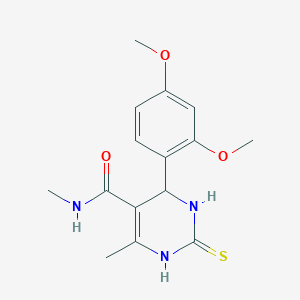
4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea are used as starting materials. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and carried out under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives at the methoxy positions.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding disrupts the transcription process, leading to antibacterial effects. The compound’s thioxo group is crucial for its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity and share a similar structural motif.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities, these compounds have a different core structure but similar pharmacological properties.
Uniqueness
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine core combined with a thioxo group, which imparts specific biological activities not commonly found in other similar compounds. Its ability to inhibit bacterial RNA polymerase by targeting the switch region is a distinctive feature that sets it apart from other antibacterial agents.
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
InChI Key |
JYYPEEDTBUWFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
